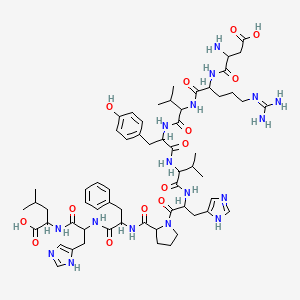

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH

Description

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic heterochiral peptide composed of alternating D- and L-amino acid residues. Its sequence includes aspartic acid (Asp), arginine (Arg), valine (Val), tyrosine (Tyr), histidine (His), proline (Pro), phenylalanine (Phe), and leucine (Leu). The alternating chirality (DL configuration) may enhance metabolic stability compared to homochiral peptides, as non-natural D-amino acids resist enzymatic degradation .

Properties

Molecular Formula |

C61H87N17O14 |

|---|---|

Molecular Weight |

1282.4 g/mol |

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C61H87N17O14/c1-32(2)22-46(60(91)92)75-54(85)44(25-37-28-65-30-68-37)71-53(84)42(23-35-12-8-7-9-13-35)72-56(87)47-15-11-21-78(47)59(90)45(26-38-29-66-31-69-38)74-58(89)50(34(5)6)77-55(86)43(24-36-16-18-39(79)19-17-36)73-57(88)49(33(3)4)76-52(83)41(14-10-20-67-61(63)64)70-51(82)40(62)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,82)(H,71,84)(H,72,87)(H,73,88)(H,74,89)(H,75,85)(H,76,83)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67) |

InChI Key |

HYGBEAAGLVPDGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties .

Scientific Research Applications

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. This peptide also influences the release of aldosterone, which regulates sodium and water balance in the body .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Charge Distribution : The target compound has a higher arginine (Arg) and histidine (His) content compared to the lysine (Lys)-rich peptide in , which may alter its binding affinity for negatively charged targets like DNA or lipid membranes .

- Non-Standard Residues: Compounds like H-DL-Lys-DL-Tyr-DL-xiIle... incorporate xiIle (a modified isoleucine), which may enhance steric hindrance or alter solubility .

- N-Terminal Modifications : ’s peptide includes pyroglutamate (Pyr), a cyclized glutamic acid derivative that improves proteolytic resistance, whereas the target compound uses a standard Asp residue at the N-terminal .

Table 2: Hypothesized Bioactivity Based on Residue Composition

Research Findings :

- Antimicrobial Potential: The target’s Arg and His residues are associated with cationic antimicrobial peptides (CAMPs), which disrupt bacterial membranes. However, its shorter chain length (13 residues) compared to ’s 28-residue peptide may limit broad-spectrum activity .

- Metabolic Stability : Proline (Pro) in the target compound may introduce conformational rigidity, reducing protease accessibility. However, the absence of Pyr or xiIle modifications likely makes it less stable than or 3’s peptides .

Biological Activity

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic peptide composed of various amino acids in their DL forms. This compound is primarily studied for its biological activities, particularly in relation to cardiovascular health and other physiological processes. Understanding its biological activity can provide insights into potential therapeutic applications.

Composition and Synthesis

The peptide consists of the following amino acids:

- Aspartic Acid (Asp)

- Arginine (Arg)

- Valine (Val)

- Tyrosine (Tyr)

- Histidine (His)

- Proline (Pro)

- Phenylalanine (Phe)

- Leucine (Leu)

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of protected amino acids to a growing chain. The process involves coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by deprotection steps to yield the final product.

Cardiovascular Effects

Research indicates that peptides similar to H-DL-Asp-DL-Arg-DL-Val-DL-Tyr exhibit significant interactions with the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance. The presence of arginine and histidine residues may enhance binding to negatively charged surfaces, facilitating interactions with various receptors involved in cardiovascular regulation .

Antihypertensive Properties

Several studies have demonstrated that peptides derived from amino acid sequences can exhibit antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE). The structure of H-DL-Asp-DL-Arg-DL-Val-DL-Tyr suggests that it may similarly inhibit ACE, thereby lowering blood pressure .

The mechanism through which H-DL-Asp-DL-Arg-DL-Val-DL-Tyr exerts its biological effects involves:

- Receptor Binding : The peptide may bind to specific receptors, modulating signaling pathways.

- Enzyme Interaction : It can interact with enzymes like ACE, inhibiting their activity and influencing physiological responses.

Study on Antihypertensive Activity

A study investigating marine-derived peptides found that specific sequences could significantly inhibit ACE activity, demonstrating a correlation between peptide structure and biological efficacy. This suggests that H-DL-Asp-DL-Arg-DL-Val-DL-Tyr could exhibit similar properties due to its structural composition .

Research on Bioactive Peptides in Cosmetics

Another investigation highlighted the potential of bioactive peptides in cosmetic applications due to their ability to modulate inflammatory responses and promote skin health. While not directly related to H-DL-Asp-DL-Arg-DL-Val-DL-Tyr, this research underscores the versatility of peptides in various fields, including dermatology and cosmetics .

Comparative Analysis of Peptides

| Peptide Sequence | Biological Activity | Source |

|---|---|---|

| H-DL-Asp-DL-Arg | Antihypertensive | Synthetic |

| Marine Peptides | Antioxidative, ACE-inhibitory | Marine Sources |

| Bioactive Cosmetic Peptides | Anti-inflammatory | Various Sources |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.